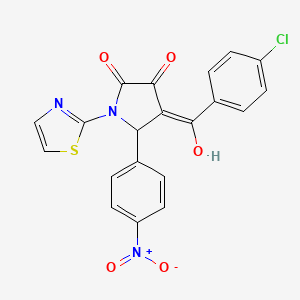![molecular formula C10H12N2O5S B5266938 2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID](/img/structure/B5266938.png)
2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID is a chemical compound with a complex structure that includes an ethylamino group, a sulfonyl group, and an anilino group attached to an oxoacetic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzenesulfonamide with ethyl chloroacetate under basic conditions to form the intermediate ethyl 2-{4-[(ethylamino)sulfonyl]anilino}-2-oxoacetate. This intermediate is then hydrolyzed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The ethylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (DCM).
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted anilino derivatives depending on the substituent used.
Applications De Recherche Scientifique
2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include signal transduction pathways and metabolic pathways, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Fluoro-6-(piperidine-1-sulfonyl)anilino(oxo)acetic acid
- 2-(4-Methylsulfonylphenyl)indole derivatives
- 2-(4-Nitroanilino)-2-oxoethylsulfonylacetic acid
Uniqueness
2-{4-[(ETHYLAMINO)SULFONYL]ANILINO}-2-OXOACETIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethylamino and sulfonyl groups provide unique sites for chemical modification and interaction with biological targets, making it a versatile compound in research and industrial applications.
Propriétés
IUPAC Name |
2-[4-(ethylsulfamoyl)anilino]-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O5S/c1-2-11-18(16,17)8-5-3-7(4-6-8)12-9(13)10(14)15/h3-6,11H,2H2,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYELSYDKPZXHHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(N-isonicotinoylethanehydrazonoyl)phenyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5266856.png)
![N-(1-{1-[(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]piperidin-4-yl}-1H-pyrazol-5-yl)-3-methylbutanamide](/img/structure/B5266859.png)
![6-[4-(4-biphenylylsulfonyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5266861.png)
![2-[4-(3-fluorobenzyl)piperazin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B5266870.png)

![N-ethyl-N-(1-ethylpropyl)-2-[1-(4-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5266876.png)
![[4-[(Z)-2-acetamido-3-(cyclohexylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B5266883.png)
![N-(cyclopropylmethyl)-N-[(4,5-dimethoxy-2-nitrophenyl)methyl]propan-1-amine;hydrochloride](/img/structure/B5266893.png)
![N-[1-[(diethylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-furamide](/img/structure/B5266915.png)
![6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]nicotinonitrile](/img/structure/B5266919.png)
![ethyl (2Z)-2-[(3,5-dichloro-2-hydroxyphenyl)methylidene]-7-methyl-5-(4-methylsulfanylphenyl)-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5266924.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoic acid](/img/structure/B5266932.png)


